molecular formula C11H14O2 B2713090 (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS No. 1568407-43-1

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B2713090
CAS No.: 1568407-43-1
M. Wt: 178.231
InChI Key: AWTLQROWORGMKX-BRFYHDHCSA-N
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Description

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound with a complex structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone precursor.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Common reagents include alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxaldehyde, while reduction may produce 2-methyl-2,3-dihydro-1-benzofuran-5-ylmethanol.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new pharmaceuticals. Its structure can be modified to enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.

    2-methyl-2,3-dihydro-1-benzofuran-5-ylmethanol: A structurally similar compound with a different functional group.

    Benzofuran derivatives: Compounds with the benzofuran ring system but different substituents.

Uniqueness

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both the benzofuran ring and ethan-1-ol group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3/t7?,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTLQROWORGMKX-BRFYHDHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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